LCL521

Description

Properties

IUPAC Name |

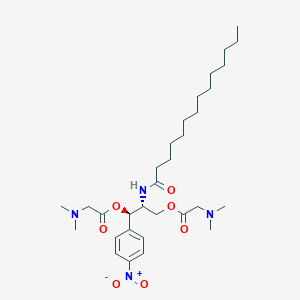

[(2R,3R)-3-[2-(dimethylamino)acetyl]oxy-3-(4-nitrophenyl)-2-(tetradecanoylamino)propyl] 2-(dimethylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N4O7/c1-6-7-8-9-10-11-12-13-14-15-16-17-28(36)32-27(24-41-29(37)22-33(2)3)31(42-30(38)23-34(4)5)25-18-20-26(21-19-25)35(39)40/h18-21,27,31H,6-17,22-24H2,1-5H3,(H,32,36)/t27-,31-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWWJORIPQKJFW-DLFZDVPBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(COC(=O)CN(C)C)C(C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@H](COC(=O)CN(C)C)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])OC(=O)CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LCL521 and the Ceramide-Sphingosine-S1P Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LCL521, a potent and lysosomotropic inhibitor of acid ceramidase (ACDase). By targeting ACDase, this compound modulates the critical balance within the sphingolipid metabolic pathway, specifically the equilibrium between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P). This guide details the mechanism of action of this compound, presents quantitative data on its efficacy in various cancer cell lines, and provides comprehensive experimental protocols for its study. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its biological activity and research applications.

Introduction to the Ceramide-Sphingosine-S1P Pathway

The sphingolipid metabolic pathway is a complex network of bioactive lipids that play crucial roles in regulating fundamental cellular processes, including proliferation, apoptosis, and stress responses. At the heart of this pathway lies a critical balance, often referred to as the "sphingolipid rheostat," dictated by the relative levels of ceramide, sphingosine, and sphingosine-1-phosphate (S1P).

-

Ceramide , the central molecule in sphingolipid metabolism, is generally considered a pro-apoptotic and anti-proliferative signaling lipid. Its accumulation within the cell can be triggered by various cellular stresses, including chemotherapy and radiation, leading to the activation of apoptotic cascades.

-

Sphingosine is formed from the hydrolysis of ceramide by ceramidases. It can be further metabolized in two primary directions: reacylation back to ceramide or phosphorylation to S1P.

-

Sphingosine-1-Phosphate (S1P) , in contrast to ceramide, is a potent pro-survival and pro-proliferative signaling molecule. S1P is generated by the action of sphingosine kinases (SphK1 and SphK2) and can act both intracellularly and extracellularly by binding to a family of G protein-coupled receptors (S1PR1-5), thereby activating downstream signaling pathways that promote cell growth, survival, and migration.

The enzymatic conversion of ceramide to sphingosine is catalyzed by a family of enzymes known as ceramidases. Among these, acid ceramidase (ACDase) , located in the lysosome, is of particular interest in cancer biology. Upregulation of ACDase has been observed in various cancers and is associated with tumor progression and resistance to therapy. By hydrolyzing ceramide, ACDase reduces the levels of this pro-apoptotic lipid while simultaneously providing the substrate for the production of pro-survival S1P. This shift in the sphingolipid rheostat towards S1P contributes to a cellular phenotype that favors cancer cell survival and proliferation.

This compound: A Lysosomotropic Inhibitor of Acid Ceramidase

This compound is a novel and specific inhibitor of acid ceramidase.[1] It is a prodrug of the potent ACDase inhibitor B13, designed for enhanced lysosomal targeting.[1] This lysosomotropic property allows for the efficient delivery and accumulation of the active inhibitor within the lysosome, the primary site of ACDase activity.

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of ACDase. By blocking the activity of this enzyme, this compound prevents the hydrolysis of ceramide to sphingosine.[1] This inhibition leads to a significant shift in the sphingolipid rheostat:

-

Increased Ceramide Levels: The blockage of its degradation pathway leads to the accumulation of ceramide within the cell, particularly in the lysosome. This accumulation promotes the activation of apoptotic pathways.

-

Decreased Sphingosine and S1P Levels: With the reduced production of sphingosine from ceramide, the substrate for sphingosine kinases is limited. Consequently, the synthesis of the pro-survival molecule S1P is diminished.[1]

This dual effect of increasing pro-apoptotic ceramide and decreasing pro-survival S1P makes this compound a promising therapeutic agent for cancer treatment. The alteration of this critical balance sensitizes cancer cells to apoptosis and can overcome resistance to conventional therapies.[1]

References

LCL521: A Technical Guide to a Lysosomotropic Acid Ceramidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LCL521 is a potent, lysosomotropic prodrug designed to deliver the acid ceramidase (ACDase) inhibitor, B13, directly to its site of action within the lysosome. By selectively inhibiting ACDase, this compound modulates the sphingolipid rheostat, leading to an accumulation of pro-apoptotic ceramide and a depletion of pro-survival sphingosine-1-phosphate (S1P). This mechanism of action underlies its anticancer properties, including the induction of G1 cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for the evaluation of its cellular effects and diagrams of the key signaling pathways are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound is chemically designated as N,N-dimethyl-glycine, 1,1′-[(1R,2R)-1-(4-nitrophenyl)-2-[(1-oxotetradecyl)amino]-1,3-propanediyl] ester.[1] Its structure is characterized by a B13 core, a potent inhibitor of acid ceramidase, modified with N,N-dimethyl glycine groups to enhance its solubility and facilitate lysosomal targeting.[2]

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | N,N-dimethyl-glycine, 1,1′-[(1R,2R)-1-(4-nitrophenyl)-2-[(1-oxotetradecyl)amino]-1,3-propanediyl] ester | [1] |

| CAS Number | 1226851-11-1 | [1] |

| Molecular Formula | C₃₁H₅₂N₄O₇ | [1] |

| Formula Weight | 592.8 g/mol | [1] |

| Appearance | Oil | [3] |

| Color | Colorless to light yellow | [3] |

| SMILES | O=C(CN(C)C)O--INVALID-LINK--=O)COC(CN(C)C)=O">C@@HC1=CC=C(--INVALID-LINK--=O)C=C1 | [1] |

| Solubility | DMSO: 100 mg/mL (168.70 mM) (with ultrasonic treatment) Ethanol: ≥10 mg/mL PBS (pH 7.2): Slightly Soluble (0.1-1 mg/ml) | [3][4] |

| Storage | Pure form: -20°C for 3 years In solvent: -80°C for 6 months, -20°C for 1 month | [3] |

Pharmacology

Mechanism of Action

This compound is a lysosomotropic prodrug of the acid ceramidase inhibitor B13.[2] Its design facilitates enhanced cellular uptake and accumulation within the acidic environment of the lysosome.[5] Inside the lysosome, this compound is metabolized to release B13, which then potently and selectively inhibits acid ceramidase (ACDase).[5]

ACDase is a key enzyme in sphingolipid metabolism, responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[6] Sphingosine can then be phosphorylated by sphingosine kinases (SKs) to form sphingosine-1-phosphate (S1P).[7] Ceramide is a pro-apoptotic lipid, while S1P is a pro-survival signaling molecule. The balance between these two lipids, often referred to as the "sphingolipid rheostat," is critical in determining cell fate.

By inhibiting ACDase, this compound disrupts this balance, leading to:

-

Increased levels of ceramide: This accumulation of pro-apoptotic ceramide is a primary driver of the anticancer effects of this compound.

-

Decreased levels of sphingosine and S1P: The reduction in the pro-survival signal S1P further contributes to the induction of cell death.[7]

At higher concentrations (typically ≥5 µM), this compound has also been shown to inhibit dihydroceramide desaturase (DES-1), an enzyme involved in the de novo synthesis of ceramide.[1][7] This dual inhibition of both the catabolism and synthesis of specific ceramide species can further modulate the cellular sphingolipid profile.[7] this compound also demonstrates inhibitory activity against lysosomal acid sphingomyelinase (ASMase).[3]

Pharmacological Effects

The primary pharmacological effects of this compound stem from its ability to modulate the sphingolipid rheostat, leading to a variety of anticancer activities:

-

Inhibition of Cell Proliferation: this compound inhibits the proliferation of various cancer cell lines, including MCF-7 breast cancer cells, with a reported IC₅₀ of 7.46 µM.[4][8]

-

Induction of G1 Cell Cycle Arrest: At lower concentrations (e.g., 2.5 µM), this compound has been shown to induce cell cycle arrest at the G1 phase in MCF-7 cells.[4][8]

-

Induction of Apoptosis: At higher concentrations, this compound promotes apoptosis.[5]

-

Synergistic Effects with Other Cancer Therapies: this compound has demonstrated synergistic or additive effects when combined with tamoxifen in tamoxifen-resistant MCF-7 cells and with ionizing radiation.[5][6] It has also been shown to enhance the efficacy of photodynamic therapy.[9]

-

Modulation of the Tumor Microenvironment: In colorectal cancer models, this compound has been shown to induce an anti-tumor immune response, characterized by the activation of M1 macrophages and T cells, and enhanced infiltration of cytotoxic T cells. This is associated with the induction of type I and II interferon responses.[2]

Table 2: Pharmacological Effects of this compound on MCF-7 Cells

| Effect | Concentration | Observation | Reference |

| Inhibition of Acid Ceramidase | 1 µM | Potent inhibition of cellular ACDase activity. | [3] |

| Decrease in Sphingosine Levels | 1 µM and 10 µM | Significant reduction in cellular sphingosine. | [4] |

| Inhibition of Cell Proliferation (IC₅₀) | 7.46 µM | 50% inhibition of MCF-7 cell proliferation after 48h. | [4][8] |

| Induction of G1 Cell Cycle Arrest | 2.5 µM | Accumulation of cells in the G1 phase of the cell cycle after 24h. | [4][8] |

| Inhibition of Dihydroceramide Desaturase-1 (DES-1) | 5 µM and 10 µM | Inhibition of DES-1 activity. | [7] |

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

Cell Culture

MCF-7 human breast adenocarcinoma cells are a commonly used model for studying the effects of this compound.

-

Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate.[7]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]

-

Subculturing: When cells reach 80-90% confluency, they are passaged. The medium is aspirated, and the cells are washed with PBS. Cells are detached using 0.25% Trypsin-EDTA, and the trypsin is neutralized with complete growth medium. Cells are then centrifuged, resuspended in fresh medium, and seeded into new flasks at a 1:2 to 1:4 ratio.[10]

Measurement of Sphingolipids by LC-MS/MS

-

Cell Treatment and Lipid Extraction:

-

Seed MCF-7 cells and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

-

Harvest cells and wash with PBS.

-

Extract lipids using a suitable solvent system (e.g., a single-phase extraction for long-chain bases and their phosphates, or a two-phase extraction for more complex sphingolipids).

-

-

LC-MS/MS Analysis:

-

Separate lipid species using a C18 reverse-phase column with a gradient elution. A typical mobile phase system consists of:

-

Mobile Phase A: Methanol/Water/Formic Acid with ammonium formate.

-

Mobile Phase B: Methanol/Tetrahydrofuran/Formic Acid with ammonium formate.

-

-

Detect and quantify sphingolipids using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent/daughter ion transitions are used for each lipid species.

-

Normalize lipid levels to total phosphate or protein concentration.

-

Cell Viability (MTT) Assay

-

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate overnight.

-

Treat cells with a serial dilution of this compound for 48-72 hours.[11][12]

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

-

Incubate at room temperature in the dark for at least 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Cell Cycle Analysis by Propidium Iodide Staining

-

Procedure:

-

Treat MCF-7 cells with this compound for 24 hours.

-

Harvest cells by trypsinization, wash with PBS, and prepare a single-cell suspension.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at 4°C for at least 1 hour.[3]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS) containing RNase A (e.g., 100 µg/mL) to degrade RNA.[2]

-

Incubate in the dark at room temperature for 15-30 minutes.

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathways

The primary signaling pathway affected by this compound is the sphingolipid metabolic pathway. By inhibiting ACDase, this compound directly increases the cellular concentration of ceramide and decreases the concentrations of sphingosine and S1P. This shift in the ceramide/S1P ratio has profound effects on downstream signaling events that regulate cell survival, proliferation, and apoptosis.

Conclusion

This compound is a valuable pharmacological tool for studying the role of acid ceramidase and sphingolipid signaling in cancer biology. Its lysosomotropic design represents a sophisticated approach to targeted drug delivery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals working with this promising anticancer agent. Further investigation into the broader effects of this compound on the tumor microenvironment and its potential in combination therapies is warranted.

References

- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. vet.cornell.edu [vet.cornell.edu]

- 4. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 5. corefacilities.iss.it [corefacilities.iss.it]

- 6. Flow cytometry with PI staining | Abcam [abcam.com]

- 7. mcf7.com [mcf7.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. elabscience.com [elabscience.com]

- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. protocols.io [protocols.io]

The Lysosomotropic Advantage: A Technical Guide to LCL521's Core Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the lysosomotropic properties of LCL521, a novel prodrug designed to target the lysosomal enzyme acid ceramidase (ACDase). By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for professionals in the field of cancer research and drug development.

Introduction: The Rationale for Lysosomal Targeting

Acid ceramidase (ACDase) is a critical lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2] This enzymatic activity plays a pivotal role in regulating the delicate balance of bioactive sphingolipids, such as ceramide, sphingosine, and sphingosine-1-phosphate (S1P), which govern cellular processes like proliferation, survival, and death.[1][3] In many cancer cells, ACDase is overexpressed, leading to a decrease in pro-apoptotic ceramide and an increase in pro-survival S1P, thereby contributing to tumorigenesis and therapeutic resistance.

B13 is a potent and selective inhibitor of ACDase in vitro; however, its efficacy in cellular models is limited by its poor access to the lysosomal compartment where ACDase resides.[1][2] To overcome this limitation, this compound was engineered as a lysosomotropic prodrug of B13.[1] this compound is a di-N,N-dimethyl glycine (DMG)-conjugated form of B13.[1][4] The ionizable amine groups of the DMG moieties facilitate the accumulation of this compound within the acidic environment of the lysosome.[1] Once inside the lysosome, the DMG groups are cleaved, releasing the active inhibitor B13 to effectively inhibit ACDase at its site of action.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: Impact of this compound on Sphingolipid Levels in MCF7 Cells (1-hour treatment) [1][5]

| Concentration of this compound | Change in Sphingosine (Sph) | Change in Sphingosine-1-Phosphate (S1P) | Change in Ceramide (Cer) |

| 100 nM | Decrease | Decrease | No significant change |

| 1 µM | >66% decrease (after 15 min) | Significant decrease | Increase |

| 5 µM | Profound decrease | Profound decrease | Significant increase |

| 10 µM | Profound decrease | Profound decrease | Significant increase |

Table 2: Cytotoxicity of this compound and B13 in MCF7 Cells (48-hour treatment) [1][5]

| Compound | IC50 |

| B13 | >100 µM |

| This compound | 11.8 µM |

Table 3: Effect of this compound on MCF7 Cell Cycle (24-hour treatment) [1][6]

| Concentration of this compound | Effect |

| Low doses | G1 cell cycle arrest, marked decrease in S phase |

| >5 µM | Increased subG0/G1 population (apoptosis) |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the lysosomotropic properties and biological effects of this compound.

Cell Culture and Treatment

MCF7 human breast adenocarcinoma cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded and allowed to adhere overnight before treatment with various concentrations of this compound or vehicle control for the indicated time periods.[3]

Sphingolipid Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Following treatment, cells are harvested, and lipids are extracted. The levels of various sphingolipids, including ceramide, sphingosine, and S1P, are quantified using a targeted LC-MS/MS approach.[1][5] This method allows for the sensitive and specific measurement of changes in the sphingolipidome upon this compound treatment.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of this compound, MCF7 cells are seeded in 96-well plates and treated with a range of drug concentrations for 48 hours. Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells.[5]

Cell Cycle Analysis

MCF7 cells are treated with this compound for 24 hours, then harvested, fixed in ethanol, and stained with propidium iodide (PI) and RNase. The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the subG0/G1 population, which is indicative of apoptosis.[1][5]

Western Blotting for Acid Ceramidase (ACDase) Expression

To evaluate the effect of this compound on ACDase protein levels, treated cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against ACDase.[3][7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and the general experimental workflow for its characterization.

Figure 1: Proposed signaling pathway of this compound action.

Figure 2: General experimental workflow for this compound characterization.

Mechanism of Action and Downstream Effects

The lysosomotropic nature of this compound is central to its enhanced anticancer activity. By concentrating the active inhibitor B13 within the lysosome, this compound effectively inhibits ACDase, leading to a significant increase in the intracellular levels of the pro-apoptotic lipid, ceramide, and a concomitant decrease in the pro-survival lipid, sphingosine, and its phosphorylated form, S1P.[1]

This shift in the ceramide/S1P ratio triggers several downstream cellular events:

-

Cell Cycle Arrest: this compound induces a G1 cell cycle arrest at lower concentrations, preventing cancer cell proliferation.[1][6]

-

Apoptosis: At higher concentrations, the accumulation of ceramide leads to the induction of apoptosis.[1]

-

Interruption of Autophagy and ER Stress: this compound has been shown to activate lysosomal cathepsins B and D, which leads to an interruption of the autophagy process and induces endoplasmic reticulum (ER) stress, ultimately contributing to cell death.[1][8]

-

Sensitization to Other Therapies: By altering the sphingolipid balance, this compound can sensitize cancer cells to other anticancer treatments, such as tamoxifen and ionizing radiation.[1]

Conclusion

This compound represents a promising therapeutic strategy that leverages the principles of lysosomotropic drug delivery to enhance the efficacy of ACDase inhibition. Its ability to specifically target the lysosome and modulate the critical ceramide-sphingosine-S1P signaling axis underscores the potential of this approach in cancer therapy. This technical guide provides a foundational understanding of this compound's core properties, offering valuable insights for researchers and drug development professionals seeking to explore and expand upon this innovative therapeutic concept.

References

- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting (cellular) lysosomal acid ceramidase by B13: Design, synthesis and evaluation of novel DMG-B13 ester prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]

- 6. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

preclinical studies of LCL521 in oncology

An In-depth Technical Guide to the Preclinical Oncology Studies of LCL521

Introduction

This compound is a novel investigational agent that functions as a potent, lysosomotropic inhibitor of acid ceramidase (ACDase). ACDase is a critical lysosomal enzyme that catalyzes the hydrolysis of the pro-apoptotic sphingolipid, ceramide, into sphingosine and a free fatty acid. Sphingosine can be further converted to the pro-survival signaling molecule sphingosine-1-phosphate (S1P).[1] In many cancers, ACDase is overexpressed, leading to reduced ceramide levels and increased S1P, which promotes tumor cell survival, proliferation, and resistance to therapy.[1][2] this compound is a prodrug of the selective ACDase inhibitor B13, designed with N,N-dimethyl glycine (DMG) conjugates to specifically target the lysosome, thereby increasing the intracellular concentration and efficacy of the active compound.[1] This document provides a comprehensive overview of the , detailing its mechanism of action, anti-tumor efficacy, and immunomodulatory properties.

Mechanism of Action

This compound exerts its anti-cancer effects primarily by inhibiting ACDase within the lysosome. This inhibition disrupts the ceramide-sphingosine-S1P signaling axis, leading to an accumulation of ceramide and a depletion of sphingosine and S1P.[1] This shift in the sphingolipid rheostat induces multiple downstream anti-tumor effects, including cell cycle arrest, apoptosis, and modulation of the tumor microenvironment.[1][3]

Signaling Pathway of this compound

The diagram below illustrates the core mechanism of this compound. By blocking ACDase, this compound causes a build-up of ceramide, a key signaling molecule that promotes programmed cell death (apoptosis) and halts cell cycle progression. Concurrently, the reduction in sphingosine and its subsequent metabolite S1P curtails pro-survival signals.

Caption: Mechanism of this compound action via ACDase inhibition.

Quantitative Data

In Vitro Cytotoxicity of this compound

This compound has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy as a monotherapy.

| Cell Line | Cancer Type | IC50 (24h) | Source |

| CT26 | Colorectal Carcinoma (Murine) | ~20-40 µM | [3] |

| HCT116 | Colorectal Carcinoma (Human) | ~20-40 µM | [3] |

| MC38 | Colorectal Carcinoma (Murine) | ~20-40 µM | [3] |

| DLD1 | Colorectal Carcinoma (Human) | ~20-40 µM | [3] |

| Cell Line | Cancer Type | Treatment Duration | IC50 | Source |

| MCF7 | Breast Adenocarcinoma | 48h | ~15 µM | [1] |

| B13 (parent compound) | Breast Adenocarcinoma | 48h | ~50 µM | [1] |

Effects on Sphingolipid Metabolism

Treatment with this compound acutely alters the levels of key sphingolipid metabolites in cancer cells.

| Cell Line | Treatment | Effect on Sphingosine (Sph) | Effect on Ceramide (Cer) | Effect on S1P | Source |

| MCF7 | 1 µM this compound (15 min) | >66% decrease | Not specified | Not specified | [1] |

| MCF7 | 1-5 µM this compound (1h) | Profound decrease | Increase | Decrease | [1] |

| MCF7 | 10 µM this compound | Profound decrease | Increase | Significant drop | [2][4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

-

Method: MTT Assay.[1]

-

Procedure: MCF7 cells were seeded and treated with this compound or B13 at concentrations ranging from 0.78 to 100 µM for 48 hours. After incubation, MTT reagent was added, and the resulting formazan crystals were dissolved. Absorbance was measured to determine cell viability relative to untreated controls.[1] For colorectal cancer cell lines (CT26, HCT116, etc.), cells were treated with various doses of this compound for 24 hours to determine cytotoxicity and IC50 values.[3]

Cell Cycle Analysis

-

Method: Propidium Iodide (PI) Staining and Flow Cytometry.[1]

-

Procedure: MCF7 cells were treated with this compound (1-10 µM) for 24 hours. Cells were then harvested, fixed in 70% ethanol, and stained with a solution containing RNase and PI. DNA content was analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) and the sub-G0/1 population, which is indicative of apoptosis.[1]

Sphingolipid Quantification

-

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][4]

-

Procedure: MCF7 cells were treated with this compound for specified durations and concentrations. After treatment, cell pellets were collected, and lipids were extracted. The levels of various sphingolipid species (e.g., ceramide, sphingosine, S1P, dihydroceramide) were quantified using a targeted LC-MS/MS approach.[4][5]

In Vivo Syngeneic Mouse Tumor Model

-

Animal Model: BALB/c mice.[3]

-

Tumor Model: CT26 colorectal cancer cells were injected subcutaneously into the mice.[3]

-

Treatment Groups: Mice were randomized into groups receiving vehicle, this compound, an anti-PD-1 antibody, or a combination of this compound and the anti-PD-1 antibody.[3]

-

Outcome Measures: Tumor volume and weight were measured at the end of the study. Tumors and single-cell suspensions were also analyzed for immune cell infiltration (e.g., CD8+ T cells) by flow cytometry and for gene expression changes via RNA sequencing.[3]

This compound in Immuno-Oncology

Recent preclinical studies have revealed that this compound's anti-tumor activity extends beyond direct cell killing to the modulation of the tumor immune microenvironment. By inducing a specific form of cell death known as immunological cell death (ICD), this compound can transform an immunologically "cold" tumor into a "hot" one, making it more susceptible to immunotherapy.[3]

Workflow: this compound and Checkpoint Inhibition In Vivo

The following diagram outlines the experimental workflow used to test the synergy between this compound and anti-PD-1 immunotherapy in a colorectal cancer model.[3]

Caption: Experimental workflow for in vivo testing of this compound.

Immunomodulatory Effects

Treatment with this compound leads to a cascade of immunological events that enhance anti-tumor immunity.

-

Induction of Immunological Cell Death (ICD): this compound was found to induce ICD in colorectal cancer cells, a process characterized by the release of damage-associated molecular patterns (DAMPs).[3]

-

Interferon (IFN) Signaling: RNA sequencing analysis revealed that this compound treatment significantly upregulates Type I and Type II interferon response pathways in the tumor. This effect is further enhanced when combined with an anti-PD-1 antibody.[3]

-

Reprogramming the Tumor Microenvironment (TME): this compound reprograms the immunosuppressive TME into an immunoreactive one. This is characterized by the activation of M1 macrophages and enhanced infiltration of cytotoxic CD8+ T cells into the tumor.[3]

The diagram below conceptualizes how this compound enhances the cancer-immunity cycle.

Caption: this compound's role in enhancing anti-tumor immunity.

Synergistic Combinations

Beyond immunotherapy, this compound has shown synergistic or additive effects when combined with other cancer therapies.

-

Chemotherapy and Radiotherapy: In MCF7 breast cancer cells, this compound demonstrated significant additive effects on inhibiting tumor proliferation and inducing cell death when combined with tamoxifen or ionizing radiation.[1]

-

Photodynamic and Thermal Therapies: this compound enhances the tumor-killing effects of photodynamic therapy (PDT), photothermal therapy (PTT), and cryoablation.[6][7] The mechanism involves increasing pro-apoptotic ceramide levels, which synergizes with the cellular stress induced by these ablation therapies.[6]

Conclusion

The preclinical data for this compound strongly support its development as a promising oncology therapeutic. Its unique, targeted mechanism of inhibiting lysosomal acid ceramidase effectively induces cancer cell death and cell cycle arrest. Furthermore, its ability to reprogram the tumor microenvironment and induce an anti-tumor immune response, particularly in combination with checkpoint inhibitors, positions this compound as a versatile agent that could address both direct tumor growth and immune evasion. The synergistic potential with conventional and emerging therapies further broadens its therapeutic applicability. These findings provide a robust rationale for the continued clinical investigation of this compound in various cancer types.

References

- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 7. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

LCL521 Treatment Protocol for In Vitro Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: LCL521 is a potent and specific lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][2][3][4] By inhibiting ACDase, this compound leads to an accumulation of ceramide, a pro-apoptotic lipid, and a decrease in sphingosine and its pro-survival metabolite, sphingosine-1-phosphate (S1P).[1][3] This modulation of the sphingolipid rheostat makes this compound a valuable tool for in vitro studies investigating cancer cell proliferation, apoptosis, and sensitization to other anti-cancer therapies.[1][5]

These application notes provide detailed protocols for the in vitro use of this compound, including recommended treatment conditions, methodologies for key experiments, and expected outcomes based on published research.

Data Presentation

Table 1: this compound In Vitro Efficacy and Treatment Conditions

| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effects | Reference |

| MCF7 | Breast Adenocarcinoma | 100 nM - 10 µM | 1 - 48 hours | Inhibition of ACDase, decreased sphingosine and S1P, increased ceramide, cell cycle arrest (G1 phase), induction of apoptosis. | [1][2][3][4] |

| Tamoxifen-resistant MCF7 | Breast Adenocarcinoma | 1 µM, 2.5 µM, 5 µM | 48 hours | Sensitization to Tamoxifen treatment. | [1][6] |

| SCCVII | Squamous Cell Carcinoma | 10 µM | Not specified | Enhanced lethal effects of photodynamic therapy (PDT). | [7][8] |

| HCT116 | Colorectal Cancer | 20 - 40 µM (IC50 range) | 24 hours | Cytotoxicity, induction of immunological cell death. | [9] |

| CT26 | Colorectal Cancer | 20 - 40 µM (IC50 range) | 24 hours | Cytotoxicity, induction of immunological cell death. | [9] |

Table 2: Dose-Dependent Effects of this compound on Sphingolipid Metabolism in MCF7 Cells

| This compound Concentration | Incubation Time | Effect on Sphingosine (Sph) & S1P | Effect on Ceramide (Cer) | Effect on Dihydroceramide (dhCer) | Effect on ACDase Protein | Reference |

| 1 µM | 15 min - 1 hour | Significant decrease. | Little to no change. | Not specified. | No effect on α-ACDase expression. | [1][3] |

| 1 µM | 10 hours | Levels recover to baseline. | Not specified. | Not specified. | No effect on α-ACDase expression. | [3] |

| 10 µM | 1 - 24 hours | Profound and persistent decrease. | Significant increase starting at 2 hours. | Marked elevation at 24 hours. | Time-dependent decrease in α-ACDase. | [2][3][4][10] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest (e.g., MCF7, HCT116)

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS, 100 units/mL penicillin, and 100 µg/mL streptomycin)[1]

-

This compound (store as a stock solution in DMSO at -20°C or -80°C)[10]

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

Protocol:

-

Culture cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.

-

Prepare a working solution of this compound by diluting the stock solution in a complete culture medium to the desired final concentration. It is recommended to perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your cell line and experimental endpoint.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control (medium with the same concentration of DMSO used for the highest this compound dose).

-

Incubate the cells for the desired period (e.g., 1, 24, or 48 hours) depending on the assay.

Cell Viability Assay (MTT Assay)

Protocol:

-

Seed 5x104 cells per well in a 96-well plate and allow them to adhere overnight.[9]

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).[1][6]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

-

Carefully remove the medium.

-

Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 595 nm using a microplate reader.[9]

-

Express the results as a percentage of the vehicle-treated control.

Cell Cycle Analysis

Protocol:

-

Seed 3x105 cells in a 6-well plate and allow them to adhere overnight.[9]

-

Treat cells with this compound or vehicle control for 24 hours.[1][6][9]

-

Harvest the cells, including any floating cells, and wash with PBS.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.[1][6]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

-

Seed cells and treat with this compound as described for the desired duration.

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[11]

-

Incubate for 15 minutes at room temperature in the dark.[11][12]

-

Analyze the cells by flow cytometry within one hour.[12]

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Visualizations

Caption: this compound inhibits ACDase in the lysosome, leading to ceramide accumulation and sphingosine depletion.

Caption: Workflow for assessing cell viability after this compound treatment using an MTT assay.

Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.

References

- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Mechanistic insights into ceramidase inhibitor this compound-enhanced tumor cell killing by photodynamic and thermal ablation therapies - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 8. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting acid ceramidase enhances antitumor immune response in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis Protocols | USF Health [health.usf.edu]

Application Note: Determining the Optimal Concentration of LCL521 for Cell Culture Experiments

Introduction

LCL521 is a lysosomotropic prodrug that acts as a potent inhibitor of acid ceramidase (ACDase).[1][2][3] Acid ceramidase is a key enzyme in sphingolipid metabolism, primarily localized in the lysosome, where it catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1] Inhibition of ACDase by this compound leads to the accumulation of cellular ceramide, a bioactive sphingolipid known to be a potent mediator of various cellular stress responses, including cell cycle arrest and apoptosis.[1][2][4] Studies have shown that this compound can induce a G1 cell cycle arrest and, at higher concentrations, apoptosis.[1]

The optimal concentration of this compound required to achieve a desired biological effect can vary significantly depending on the cell type, experimental duration, and the specific endpoint being measured. Therefore, it is crucial for researchers to empirically determine the effective dose range for their specific cell culture model. This application note provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound. The workflow includes an initial dose-response screening to determine the half-maximal inhibitory concentration (IC50) for cell viability, followed by functional assays to characterize the cellular response in terms of apoptosis and cell cycle distribution.

Experimental Strategy Overview

The process of determining the optimal this compound concentration involves a multi-step approach. It begins with a broad-range dose-response assay to assess cytotoxicity, followed by more focused analyses to understand the specific cellular mechanisms at play at effective concentrations.

Figure 1: Experimental workflow for determining the optimal this compound concentration.

Mechanism of Action: this compound Signaling

This compound is a prodrug designed for efficient delivery to the lysosome.[1] Once inside, it is converted to its active form, B13, which inhibits acid ceramidase. This inhibition blocks the breakdown of ceramide, leading to its accumulation. Elevated ceramide levels can trigger multiple downstream signaling pathways that culminate in cell cycle arrest and apoptosis.[1] This process can be influenced by the status of tumor suppressor proteins like p53, as ceramide signaling and p53 pathways are intricately linked.[4][5]

References

- 1. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceramide Synthase 6 Maximizes p53 Function to Prevent Progeny Formation from Polyploid Giant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Combining LCL521 with Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a clinically approved cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS), leading to localized tumor destruction. LCL521 is a potent and specific inhibitor of acid ceramidase (ACDase), an enzyme that catalyzes the breakdown of pro-apoptotic ceramide into pro-survival sphingosine-1-phosphate (S1P). The combination of this compound with PDT presents a promising strategy to enhance anti-cancer efficacy. By inhibiting ACDase, this compound leads to the accumulation of ceramide, thereby augmenting the cytotoxic effects of PDT and modulating the tumor microenvironment to favor a more robust anti-tumor immune response.

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for combining this compound with PDT, focusing on the murine squamous cell carcinoma (SCCVII) model.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and PDT.

Table 1: In Vitro Efficacy of this compound in Combination with Photodynamic Therapy in SCCVII Cells

| Treatment Group | This compound Concentration (µM) | PDT Light Dose (J/cm²) | Cell Survival Fraction (relative to control) | Reference |

| Control | 0 | 0 | 1.0 | [1] |

| This compound alone | 10 | 0 | ~0.9 | [1] |

| PDT alone | 0 | 1.5 | ~0.4 | [1] |

| This compound + PDT | 10 | 1.5 | ~0.1 | [1] |

Data are approximated from graphical representations in the cited literature.

Table 2: In Vivo Efficacy of this compound in Combination with a PDT-Generated Vaccine in SCCVII Tumor-Bearing Mice

| Treatment Group | This compound Dosage (mg/kg) | Outcome | Observation | Reference |

| Control (untreated) | 0 | Tumor Growth | Progressive tumor growth | [1] |

| PDT Vaccine alone | 0 | Tumor Growth | Moderate delay in tumor growth | [1] |

| This compound + PDT Vaccine | 75 | Tumor Growth | Marked retardation of tumor growth | [1] |

Specific tumor volume measurements were not available in the abstract; the effect is described qualitatively.

Table 3: Effect of this compound on Immunoregulatory Cells in the Tumor Microenvironment of PDT Vaccine-Treated Mice

| Cell Population | Treatment | Effect | Reference |

| Regulatory T cells (Tregs) | This compound | Restriction of activity | [1] |

| Myeloid-Derived Suppressor Cells (MDSCs) | This compound | Restriction of activity | [1] |

Quantitative percentage changes in cell populations were not detailed in the abstract.

Signaling Pathways and Mechanisms of Action

The combination of this compound and PDT leverages multiple interconnected signaling pathways to enhance tumor cell killing and stimulate an anti-tumor immune response.

Direct Cytotoxicity Enhancement

This compound inhibits acid ceramidase, leading to an accumulation of intracellular ceramide. Ceramide is a pro-apoptotic sphingolipid that can induce cell death through various mechanisms, including the activation of caspase cascades and modulation of mitochondrial membrane permeability. PDT generates ROS, which also induces apoptosis and other forms of cell death. The simultaneous induction of these pro-death signals results in a synergistic cytotoxic effect.

Immunomodulation

This compound has been shown to restrict the activity of immunosuppressive cells, namely regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), within the tumor microenvironment.[1] PDT can induce an immunogenic form of cell death, releasing tumor antigens and damage-associated molecular patterns (DAMPs) that can prime an anti-tumor immune response. By reducing the population of immunosuppressive cells, this compound can enhance the efficacy of PDT-induced anti-tumor immunity.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and PDT.

Protocol 1: In Vitro Cytotoxicity Assessment using Colony Forming Assay

This protocol details the methodology to assess the synergistic cytotoxic effect of this compound and PDT on SCCVII cells.

Materials:

-

SCCVII cells

-

Complete growth medium (e.g., RPMI 1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Photosensitizer (e.g., Temoporfin or Photofrin)

-

Light source with appropriate wavelength for the photosensitizer (e.g., 652 nm for Temoporfin)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Crystal violet staining solution

Workflow:

Procedure:

-

Cell Seeding: Seed SCCVII cells into 6-well plates at a density that will result in approximately 50-100 colonies per well in the control group.

-

Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

-

Treatment:

-

Control: No treatment.

-

This compound alone: Add this compound to the medium to a final concentration of 10 µM.

-

PDT alone: Add the photosensitizer to the medium at the desired concentration.

-

Combination: Add both this compound and the photosensitizer to the medium.

-

-

Drug Incubation: Incubate the cells with the drugs for a predetermined time (e.g., 16-24 hours).

-

PDT Light Treatment: For the PDT and combination groups, wash the cells with PBS and replace with fresh medium. Expose the cells to light of the appropriate wavelength and dose.

-

Colony Formation: After light exposure, replace the medium in all wells with fresh complete growth medium and return the plates to the incubator for 7-10 days to allow for colony formation.

-

Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (groups of >50 cells) in each well. Calculate the cell survival fraction for each treatment group relative to the untreated control.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol describes the evaluation of this compound and PDT in a murine SCCVII tumor model.

Materials:

-

C3H/HeN mice

-

SCCVII cells

-

Matrigel (optional)

-

This compound (formulated for in vivo administration)

-

Photosensitizer (formulated for in vivo administration)

-

Light source with fiber optics for tumor illumination

-

Calipers for tumor measurement

Workflow:

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of SCCVII cells (e.g., 1 x 10⁶ cells in PBS, with or without Matrigel) into the flank of C3H/HeN mice.

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 5-6 mm in diameter).

-

Randomization: Randomize the mice into treatment groups (e.g., Control, this compound alone, PDT alone, this compound + PDT).

-

Drug Administration:

-

Administer this compound (e.g., 75 mg/kg) via intraperitoneal (i.p.) injection.

-

Administer the photosensitizer intravenously (i.v.) at the appropriate dose.

-

-

PDT Treatment: After the required time for photosensitizer accumulation in the tumor, illuminate the tumor area with the appropriate wavelength and dose of light.

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume. Monitor the body weight and general health of the mice.

-

Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration to assess long-term survival.

Protocol 3: PDT-Generated Vaccine and this compound Combination Therapy

This protocol outlines the generation of a PDT vaccine and its use in combination with this compound.

Materials:

-

SCCVII cells

-

Photosensitizer (e.g., Photofrin)

-

Light source

-

This compound

-

C3H/HeN mice with established SCCVII tumors

Procedure:

-

Vaccine Preparation:

-

Culture SCCVII cells in vitro.

-

Treat the cells with a photosensitizer followed by light exposure to induce cell death.

-

Collect the PDT-treated SCCVII cells.

-

-

Tumor Model: Establish SCCVII tumors in C3H/HeN mice as described in Protocol 2.

-

Treatment:

-

Once tumors are established, administer the PDT-generated vaccine (e.g., peritumorally).

-

Administer this compound (75 mg/kg, i.p.) in conjunction with the vaccine.

-

-

Monitoring: Monitor tumor growth and survival as described in Protocol 2.

Conclusion

The combination of the acid ceramidase inhibitor this compound with photodynamic therapy represents a promising strategy to enhance anti-cancer efficacy. The preclinical data strongly suggest a synergistic effect, driven by both direct enhancement of tumor cell cytotoxicity and favorable immunomodulation. The provided protocols offer a framework for researchers to further investigate and optimize this combination therapy for potential clinical translation. Further studies are warranted to elucidate the precise quantitative effects on various cell lines and tumor models and to fully understand the underlying molecular mechanisms.

References

Application Notes and Protocols: LCL521 and Ionizing Radiation Combination Therapy in Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation (IR) is a cornerstone of cancer therapy, inducing DNA damage and promoting tumor cell death.[1][2] However, tumor resistance and damage to healthy tissues limit its efficacy. A promising strategy to overcome these limitations is the combination of radiotherapy with sensitizing agents that specifically enhance the cytotoxic effects of IR in cancer cells. LCL521, a potent lysosomotropic inhibitor of acid ceramidase (ACDase), has emerged as a promising radiosensitizer.[3][4] ACDase is an enzyme crucial for the breakdown of ceramide, a pro-apoptotic sphingolipid, into sphingosine, which is further converted to the pro-survival molecule sphingosine-1-phosphate (S1P). By inhibiting ACDase, this compound leads to the accumulation of ceramide within cancer cells, thereby sensitizing them to the cytotoxic effects of ionizing radiation.[3][5][6]

These application notes provide a comprehensive overview of the preclinical data on this compound and ionizing radiation combination therapy, detailed protocols for key experiments, and visualizations of the underlying signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and ionizing radiation.

Table 1: Effects of this compound on Sphingolipid Levels in MCF7 Breast Cancer Cells

| Treatment | Duration | Ceramide Levels (vs. Control) | Sphingosine (Sph) Levels (vs. Control) | Sphingosine-1-Phosphate (S1P) Levels (vs. Control) |

| 100 nM this compound | 1 hour | Increased | Decreased | Decreased |

| 1 µM this compound | 15 min | Not Reported | ~66% Decrease | Not Reported |

| 1-5 µM this compound | 1 hour | Increased | Profound Decrease | Profound Decrease |

Data extracted from a study on the anticancer actions of this compound, demonstrating its potent and rapid inhibition of ACDase.[3]

Table 2: Radiosensitizing Effects of this compound in Colorectal Cancer Cell Lines

| Cell Line | Treatment | Outcome |

| HT29 | This compound + IR | Increased Radiosensitivity |

| HCT116 | This compound + IR | Increased Radiosensitivity |

| LIM1215 | This compound + IR | Increased Radiosensitivity |

| HCT116 p53-/- | This compound + IR | No impact on radiosensitivity |

This data highlights that the radiosensitizing effect of this compound is dependent on p53.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound in combination with ionizing radiation and a typical experimental workflow for evaluating this combination therapy.

Caption: Signaling pathway of this compound and ionizing radiation.

Caption: Experimental workflow for evaluating this compound and IR.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture and Reagents

-

Cell Lines:

-

MCF7 (human breast adenocarcinoma)

-

HT29, HCT116, LIM1215 (human colorectal carcinoma)

-

-

Culture Conditions: Cells are to be maintained in appropriate media (e.g., DMEM or McCoy's 5A) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: this compound should be dissolved in a suitable solvent like DMSO to prepare a stock solution and stored at -20°C. Final concentrations for experiments are typically in the range of 100 nM to 10 µM.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment, measuring long-term cytotoxic effects.

-

Protocol:

-

Seed cells in 6-well plates at a density determined by the expected survival fraction for each treatment condition.

-

Allow cells to attach overnight.

-

Treat cells with this compound or vehicle control for 2 hours prior to irradiation.[4]

-

Irradiate the cells with a single dose of X-rays (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

-

For this compound treatments, replace the medium with fresh medium containing the drug and incubate for an additional 24 hours post-irradiation.[4]

-

After 24 hours, replace the medium with fresh drug-free medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a solution of 10% methanol and 10% acetic acid.

-

Stain the colonies with 0.5% crystal violet in methanol.

-

Count colonies containing at least 50 cells.

-

Calculate the plating efficiency and surviving fraction for each treatment group.

-

Apoptosis Assay (PARP-1 Cleavage by Western Blot)

This protocol details the detection of apoptosis through the cleavage of Poly (ADP-ribose) polymerase-1 (PARP-1).

-

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound and/or ionizing radiation as described in the clonogenic assay protocol.

-

Harvest cells at various time points post-irradiation (e.g., 24, 48, 72 hours).[4]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against PARP-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The appearance of an 89 kDa cleaved PARP-1 fragment indicates apoptosis.

-

Cell Viability Assay (MTT Assay)

The MTT assay measures cell metabolic activity as an indicator of cell viability.

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and/or ionizing radiation.

-

After the desired incubation period (e.g., 24-72 hours), add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

-

Conclusion

The combination of this compound and ionizing radiation represents a promising therapeutic strategy for various cancers. The provided data and protocols offer a framework for researchers to further investigate and optimize this combination therapy. The synergistic effect, mediated by the accumulation of pro-apoptotic ceramide, has been demonstrated in preclinical models, and the p53-dependence of this effect provides a potential biomarker for patient selection. Further studies are warranted to translate these findings into clinical applications.

References

- 1. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]

- 2. longdom.org [longdom.org]

- 3. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acid Ceramidase to Improve the Radiosensitivity of Rectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Sphingolipid Dysregulation by LCL521 using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of sphingolipid modulation in response to treatment with LCL521, a lysosomotropic inhibitor of acid ceramidase (ACDase). Sphingolipids are a critical class of bioactive molecules involved in cell signaling pathways that govern proliferation, apoptosis, and drug resistance. This compound has emerged as a promising agent in cancer therapy by altering the balance of pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P). Here, we present a comprehensive workflow for the extraction, separation, and quantification of key sphingolipids from cultured cells using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology enables precise evaluation of the therapeutic potential of this compound and other sphingolipid-modulating compounds.

Introduction

Bioactive sphingolipids, including ceramide (Cer), sphingosine (Sph), and sphingosine-1-phosphate (S1P), are key regulators of cellular fate.[1] The balance between these metabolites is crucial, with ceramides generally promoting apoptosis and cell cycle arrest, while S1P supports cell survival and proliferation.[1][2] Acid ceramidase (ACDase) plays a pivotal role in this balance by hydrolyzing ceramide to sphingosine, which can then be phosphorylated to S1P.[2] In many cancers, ACDase is overexpressed, contributing to therapeutic resistance.[2]

This compound is a potent, lysosomotropic inhibitor of ACDase, designed to accumulate in the lysosome where ACDase is predominantly active.[1][2][3] By inhibiting ACDase, this compound leads to an accumulation of ceramides and a depletion of sphingosine and S1P, thereby promoting cancer cell death.[1][2][3] Studies have shown that the effects of this compound are dose- and time-dependent. At lower concentrations (e.g., 1 µM), it transiently inhibits ACDase, while at higher concentrations (e.g., 10 µM), it leads to a more profound and sustained alteration of sphingolipid levels and can also inhibit other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase (DES-1).[1][3][4]

This application note provides a detailed protocol for the LC-MS/MS-based quantification of sphingolipids in cultured cells treated with this compound, enabling researchers to accurately assess its impact on sphingolipid metabolism.

Mechanism of Action of this compound

This compound exerts its primary effect by inhibiting acid ceramidase in the lysosome. This leads to an increase in various ceramide species and a decrease in sphingosine and its downstream product, S1P. At higher concentrations, this compound also inhibits dihydroceramide desaturase (DES-1), which is involved in the de novo synthesis of ceramides, leading to an accumulation of dihydroceramides.

References

- 1. researchgate.net [researchgate.net]

- 2. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Studying Myeloid-Derived Suppressor Cells (MDSCs) with LCL521

For Researchers, Scientists, and Drug Development Professionals

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are key drivers of immune suppression within the tumor microenvironment.[1] By inhibiting the functions of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, MDSCs promote tumor immune escape and progression, making them a critical target for cancer immunotherapy.[2] LCL521 has emerged as a promising small molecule for targeting MDSCs.

This compound is an inhibitor of acid ceramidase (ACDase) that has been shown to effectively suppress the accumulation of MDSCs.[2][3] Its mechanism of action in MDSCs involves targeting lysosomes to activate cathepsin B and cathepsin D.[2][4] This activation leads to a disruption in autophagy and induces endoplasmic reticulum (ER) stress, ultimately culminating in MDSC death.[2][4] These application notes provide detailed protocols for utilizing this compound to study MDSC biology and function.

Data Presentation

Table 1: In Vivo Effects of this compound on MDSC Accumulation and Tumor Growth

| Treatment Group | MDSC Levels (Spleen, Blood, BM) | Tumor Size | Animal Model | Citation |

| Control | Significantly higher | Progressive growth | Tumor-bearing mice | [2] |

| This compound | Significantly lower | No significant decrease under extensive tumor burden | Tumor-bearing mice | [2] |

Note: While this compound effectively reduces MDSC levels, its direct impact on tumor size may not be significant in models with a high tumor burden, suggesting its primary role in modulating the immune microenvironment.[2]

Table 2: In Vitro Effects of this compound

| Cell Type | This compound Concentration | Effect | Citation |

| Mouse Tumor Cells | Varies | Induces cell death | [2] |

| MCF7 Breast Cancer Cells | 1 µM | Transient inhibition of ACDase | [5] |

| MCF7 Breast Cancer Cells | >5 µM | Induction of apoptosis, G1 cell cycle arrest | [4] |

| MCF7 Breast Cancer Cells | 10 µM | Profound decrease in sphingosine, increase in ceramide; inhibition of DES-1 | [5][6] |

| SCCVII Squamous Carcinoma Cells | 10 µM | Enhances lethal effects of Photodynamic Therapy (PDT) | [3] |

Signaling Pathways and Workflows

Caption: Mechanism of this compound-induced MDSC death.

Caption: Experimental workflow for studying this compound.

Caption: this compound's impact on the tumor microenvironment.

Experimental Protocols

Protocol 1: In Vitro MDSC Suppression of T-Cell Proliferation

This protocol assesses the ability of this compound to reverse the suppressive effect of MDSCs on T-cell proliferation.

Materials:

-

MDSCs isolated from tumor-bearing mice (e.g., BALB/c).

-

CD3+ T-cells purified from spleens of healthy mice.

-

This compound.

-

RPMI-1640 medium with 10% FBS.

-

Anti-CD3 and Anti-CD28 antibodies.

-

CFSE (Carboxyfluorescein succinimidyl ester) staining solution.

-

Flow cytometer.

Procedure:

-

Isolate MDSCs: Isolate MDSCs from the spleens or tumors of tumor-bearing mice using immunomagnetic sorting or flow cytometry for CD11b+Gr1+ cells.[2][7] Purity should be >90%.

-

Isolate and Label T-cells: Purify CD3+ T-cells from the spleens of healthy mice.[2] Label the T-cells with CFSE according to the manufacturer's protocol.

-

Co-culture Setup:

-

Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.

-

Plate the CFSE-labeled T-cells.

-

Add the isolated MDSCs to the T-cell cultures at various MDSC:T-cell ratios (e.g., 1:2, 1:4).

-

Prepare experimental wells by adding this compound at desired concentrations. Include vehicle control wells.

-

-

Incubation: Culture the cells for 3 days.[2]

-

Analysis:

-

Harvest the cells and stain with T-cell specific markers (e.g., CD4, CD8).

-

Analyze T-cell proliferation by measuring the dilution of CFSE fluorescence using a flow cytometer. A decrease in CFSE intensity indicates cell division.

-

Compare the proliferation of T-cells in the presence of MDSCs with and without this compound.

-

Protocol 2: In Vivo Evaluation of this compound on MDSC Accumulation

This protocol details the in vivo administration of this compound to tumor-bearing mice to assess its effect on MDSC populations.

Materials:

-

Tumor-bearing mice (e.g., BALB/c mice injected with CMS4-met tumor cells).[2]

-

This compound solution for injection.

-

Flow cytometry antibodies (e.g., anti-CD11b, anti-Gr1).

-

Equipment for animal handling, injection, and tissue collection.

Procedure:

-

Tumor Inoculation: Inject tumor cells into mice and allow tumors to grow to a substantial size to ensure significant MDSC accumulation.[2]

-

Treatment:

-

Divide mice into a control group (vehicle) and a treatment group (this compound).

-

Administer this compound (e.g., 75 mg/kg) or vehicle to the respective groups, following a predetermined schedule.[3]

-

-

Monitoring: Monitor tumor size and the general health of the mice throughout the experiment.

-

Tissue Collection: At the end of the treatment period, euthanize the mice and collect spleens, blood, and bone marrow.

-

Cell Preparation: Prepare single-cell suspensions from the collected tissues.[8]

-

Flow Cytometry Analysis:

-

Stain the single-cell suspensions with fluorescently labeled antibodies against myeloid markers (e.g., CD11b, Gr-1) and other relevant markers.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of MDSCs (CD11b+Gr1+) in the different tissues from the control and this compound-treated groups.[2]

-

Protocol 3: Western Blot Analysis for ER Stress and Autophagy Markers

This protocol is for detecting changes in protein expression associated with this compound's mechanism of action in MDSCs.

Materials:

-

MDSCs treated with this compound in vitro.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Primary antibodies (e.g., anti-Cathepsin B, anti-Cathepsin D, anti-LC3B, anti-GRP78/BiP).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescence detection reagent.

Procedure:

-

Cell Lysis: Treat isolated MDSCs with this compound for a specified time. Lyse the cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., markers for autophagy and ER stress).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system. Analyze the changes in protein expression between control and this compound-treated samples.

References

- 1. Antitumor effects of targeting myeloid-derived suppressive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Interaction of acid ceramidase inhibitor this compound with tumor response to photodynamic therapy and photodynamic therapy-generated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticancer actions of lysosomally targeted inhibitor, this compound, of acid ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dose Dependent Actions of this compound on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose dependent actions of this compound on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.univr.it [iris.univr.it]

- 8. researchgate.net [researchgate.net]

Application of LCL521 in Breast Cancer Research: Notes and Protocols

Introduction

LCL521 is a potent, lysosomotropic inhibitor of acid ceramidase (ACDase), an enzyme crucial to sphingolipid metabolism.[1][2] In the context of breast cancer, ACDase is a key player in regulating the balance between pro-apoptotic ceramide and anti-apoptotic sphingosine-1-phosphate (S1P), influencing cell survival, proliferation, and drug resistance.[1] Inhibition of ACDase by this compound leads to an accumulation of ceramide and a reduction in sphingosine and S1P levels, thereby promoting cancer cell death and inhibiting tumor growth.[1][3] This document provides detailed application notes and protocols for researchers utilizing this compound in breast cancer studies, with a focus on the MCF7 human breast adenocarcinoma cell line.

Mechanism of Action

This compound exerts its anticancer effects by disrupting sphingolipid metabolism within the lysosome. By inhibiting ACDase, it prevents the breakdown of ceramide into sphingosine, leading to an increase in intracellular ceramide levels.[1][2] Elevated ceramide is known to induce apoptosis and cell cycle arrest. Conversely, the downstream product of sphingosine, S1P, which promotes cell proliferation and survival, is depleted. Studies have shown that this compound can induce a G1 cell cycle arrest in MCF7 cells.[4] Furthermore, at higher concentrations, this compound has been observed to inhibit dihydroceramide desaturase (DES-1).[1][2]

Data Presentation

Table 1: Effects of this compound on MCF7 Breast Cancer Cells

| Parameter | Concentration | Duration | Effect | Reference |